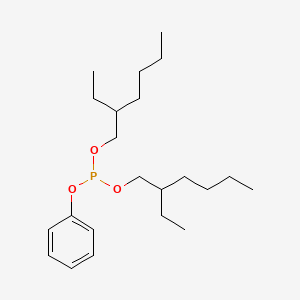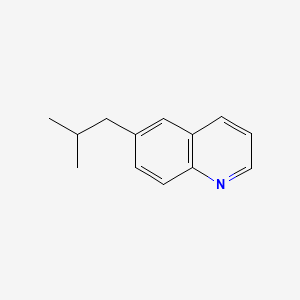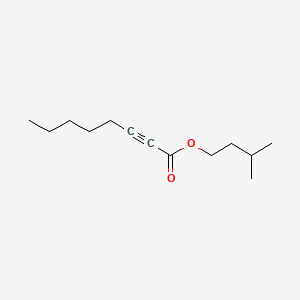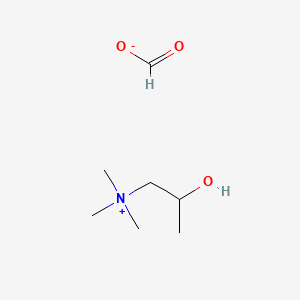
1-Phenazinamine
Overview
Description
1-Phenazinamine, also known as phenazin-1-ylamine, is a compound with the molecular formula C12H9N3 . It is mainly defined by its stereo centers .
Synthesis Analysis
The synthesis of phenazines, which includes 1-Phenazinamine, involves several methods. The most common approaches include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .
Molecular Structure Analysis
The molecular structure of 1-Phenazinamine is characterized by its molecular formula C12H9N3 . The average mass is 195.220 Da and the mono isotopic mass is 195.079651 Da .
Physical And Chemical Properties Analysis
1-Phenazinamine has a density of 1.3±0.1 g/cm3, a boiling point of 432.7±15.0 °C at 760 mmHg, and a flash point of 245.4±7.6 °C . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .
Scientific Research Applications
Antimicrobial Activity
1-Phenazinamine exhibits significant antimicrobial properties . It has been found to be effective against a variety of microorganisms, including bacteria and fungi. The compound disrupts microbial cell wall synthesis and interferes with critical metabolic pathways within the pathogens .
Anticancer Potential
Research has highlighted the anticancer potential of 1-Phenazinamine. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. The compound’s small molecular size allows it to permeate tissues and target malignant cells effectively .
Neuroprotective Effects
Phenazin-1-amine has been studied for its neuroprotective effects . It may protect nerve cells from damage caused by oxidative stress and inflammation, which are common pathways leading to neurodegenerative diseases .
Anti-Inflammatory Properties
The compound has demonstrated anti-inflammatory properties in various studies. It can modulate the body’s inflammatory response, making it a potential candidate for treating chronic inflammatory conditions .
Antioxidant Capabilities
1-Phenazinamine also serves as an antioxidant . It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress and contributing to the prevention of various diseases .
Antibiofilm Formation
It has been found that 1-Phenazinamine can prevent the formation of biofilms, which are protective layers formed by colonies of bacteria. This application is particularly useful in preventing the spread of infections and improving the efficacy of antimicrobial treatments .
Safety and Hazards
Future Directions
Phenazines, including 1-Phenazinamine, have shown great pharmacological activity in various fields, such as antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activity . Researchers continue to investigate these compounds with the hope of developing them as medicines . The future directions of 1-Phenazinamine research could involve further exploration of its pharmacological activities, mechanisms of action, biosynthetic pathways, and synthetic strategies .
Mechanism of Action
Target of Action
Similar compounds like pheniramine target histamine h1 receptors
Mode of Action
Pheniramine, a related compound, competes with histamine for the histamine h1 receptor, acting as an inverse agonist once bound . This interaction reduces itching, vasodilation, and capillary leakage leading to less redness and edema
Biochemical Pathways
Phenazines, a group of compounds to which 1-phenazinamine belongs, have been found to exhibit diverse biological activities, including antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activity . The exact pathways and downstream effects of 1-Phenazinamine require further investigation.
Result of Action
Phenazines, a group of compounds to which 1-phenazinamine belongs, have been found to exhibit diverse biological activities, including antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activity . The exact molecular and cellular effects of 1-Phenazinamine require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other compounds, and the specific biological environment within an organism.
properties
IUPAC Name |
phenazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUFXJHVFNRNCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182941, DTXSID901315538 | |
| Record name | 1-Phenazinamine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(5H)-Phenazinimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenazinamine | |
CAS RN |
2876-22-4, 755710-53-3 | |
| Record name | 1-Aminophenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2876-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenazine, 1-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenazinamine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(5H)-Phenazinimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenazin-1-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Phenazinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98GLL9GUC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of the base-promoted cyclization method for synthesizing Phenazin-1-amine derivatives, as described in the first research paper?
A1: The base-promoted cyclization method allows for the creation of Phenazin-1-amine derivatives with a substituent at the 2-position of the phenazine ring. [] This is significant because it enables further modification of the heterocyclic system, potentially leading to the development of derivatives with enhanced properties or novel applications.
Q2: Both research papers explore different synthesis methods for Phenazin-1-amine derivatives. What is a potential advantage of the electrochemical synthesis approach discussed in the second paper?
A2: While the abstract doesn't provide specific details about advantages, electrochemical synthesis methods are often favored for their "green" chemistry aspects. [] These advantages can include reduced use of hazardous reagents, milder reaction conditions, and potentially better control over reaction selectivity, contributing to a more environmentally friendly approach to chemical synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-oxo-](/img/structure/B1581834.png)

![Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl-](/img/structure/B1581837.png)





![3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]](/img/structure/B1581847.png)


